3-Bromo-4-(1H-pyrazol-1-YL)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-pyrazol-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-9-6-8(7-14)2-3-10(9)13-5-1-4-12-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIRAGCHJMGIFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693896 | |
| Record name | 3-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186663-53-5 | |
| Record name | 3-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualizing the Significance of Halogenated Benzaldehyde and Pyrazole Scaffolds in Organic Chemistry
The importance of 3-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde can be best understood by examining its constituent parts: the halogenated benzaldehyde (B42025) and the pyrazole (B372694) scaffold. Both of these moieties are independently recognized for their profound impact on the field of organic chemistry, particularly in the realm of drug discovery and development.
Halogenated benzaldehydes are derivatives of benzaldehyde that contain one or more halogen atoms. The introduction of a halogen, in this case, bromine, into the benzaldehyde structure significantly alters its electronic and steric properties. This modification can enhance the reactivity of the molecule, making it a versatile precursor for a wide range of chemical transformations. Halogen atoms can act as directing groups in electrophilic aromatic substitution reactions and are crucial for participating in various cross-coupling reactions, which are fundamental in the construction of complex molecular frameworks.
The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is considered a "privileged structure" in medicinal chemistry. This designation is due to its frequent appearance in a multitude of biologically active compounds and approved drugs. The pyrazole ring system is known for its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding, and its metabolic stability. Its presence in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties.
The combination of these two powerful scaffolds in this compound results in a bifunctional molecule with a rich potential for chemical diversification and the development of novel compounds with tailored properties.
Overview of Research Trajectories for 3 Bromo 4 1h Pyrazol 1 Yl Benzaldehyde and Its Derivatives
Strategic Approaches to the Construction of the this compound Core
The core structure of the target molecule is assembled by first creating the pyrazolyl-benzaldehyde scaffold, followed by the specific placement of the bromo substituent. This sequence is generally preferred as the pyrazole moiety can influence the regioselectivity of the subsequent bromination step.
The formation of the pyrazole ring is a cornerstone of the synthesis. This five-membered aromatic heterocycle can be constructed through several reliable methods, most notably through condensation reactions or cycloaddition strategies.
The most conventional and widely used method for synthesizing the pyrazole ring is the cyclocondensation reaction between a 1,3-dielectrophilic component and a hydrazine (B178648) derivative. nih.govnih.gov This approach is highly versatile and can be adapted for a wide range of substituted pyrazoles. nih.gov
In the context of synthesizing the 4-(1H-pyrazol-1-yl)benzaldehyde precursor, a key starting material would be 4-formylphenylhydrazine. This hydrazine derivative would react with a three-carbon synthon equivalent to a 1,3-dicarbonyl compound. For instance, reaction with malondialdehyde or its synthetic equivalents would lead to the desired pyrazole ring. Alternatively, α,β-unsaturated aldehydes or ketones can be used, which typically form a pyrazoline intermediate that is subsequently oxidized to the aromatic pyrazole. mdpi.com The general mechanism involves the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. youtube.com
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Yield (%) | Ref |
| α,β-Ethylenic Ketone | p-(4-(tert-butyl)phenyl)hydrazine | Copper triflate / bmim | 1,3,5-Trisubstituted Pyrazole | Good | mdpi.com |
| 1,3-Diketones | Hydrazine | Acid medium / N,N-dimethylacetamide | Substituted Pyrazoles | Good | nih.gov |
| β-Ketoesters | Methylhydrazine | N/A | Regioisomeric Pyrazoles | Good | beilstein-journals.org |
A powerful and convergent alternative for pyrazole synthesis is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. nih.govrsc.org This method typically involves the reaction of a diazo compound (the 1,3-dipole) with a dipolarophile containing a carbon-carbon multiple bond, such as an alkyne. acs.org
For the synthesis of the 4-(1H-pyrazol-1-yl)benzaldehyde scaffold, this strategy could be envisioned by reacting an alkyne with a hydrazine derivative that forms a nitrilimine in situ. mdpi.com A more common approach involves generating a diazo compound from a tosylhydrazone derivative of an aldehyde, which then reacts with an alkyne. acs.orgorganic-chemistry.org This method offers a high degree of regioselectivity, which is influenced by both steric and electronic factors of the reactants. acs.org One-pot procedures where the diazo compound is generated in situ have been developed to avoid the need to handle these potentially hazardous intermediates. acs.orgorganic-chemistry.org
| Dipole Source | Dipolarophile | Conditions | Product | Yield (%) | Ref |
| Aldehyde/Tosylhydrazine | Terminal Alkyne | One-pot | 3,5-Disubstituted Pyrazoles | Good | organic-chemistry.org |
| N-Tosylhydrazone | Bromovinyl Acetal (B89532) (Alkyne surrogate) | N/A | 3,5-Disubstituted Pyrazoles | Good | organic-chemistry.org |
| Diazo Compound (from Tosylhydrazone) | Alkynyl Bromide | In situ generation | 3,5-Diaryl-4-bromo-1H-pyrazoles | Good | organic-chemistry.org |
Once the 4-(1H-pyrazol-1-yl)benzaldehyde intermediate is secured, the next critical step is the introduction of the bromine atom at the C-3 position of the benzaldehyde ring. This requires a highly regioselective bromination reaction.
The position of bromination on the benzaldehyde ring is directed by the existing substituents: the electron-withdrawing aldehyde group (-CHO) and the electron-donating pyrazol-1-yl group. The aldehyde group is a meta-director, while the pyrazol-1-yl group, being a nitrogen-containing heterocycle, is an ortho, para-director. In 4-(1H-pyrazol-1-yl)benzaldehyde, the position ortho to the pyrazole group and meta to the aldehyde group is C-3. Therefore, the directing effects of both groups are synergistic, strongly favoring electrophilic substitution at the C-3 position.
Various techniques can be employed to achieve this selective bromination. Palladium-catalyzed C-H activation, using a directing group like an oxime, has been shown to be effective for selective ortho-bromination of benzaldehydes. acs.org Copper-catalyzed methods also offer a route for the regioselective halogenation of arenes. rsc.org For highly activated aromatic systems, mild brominating agents can provide excellent regioselectivity without the need for a metal catalyst. nih.gov
A variety of brominating agents can be used for the electrophilic bromination of aromatic rings. The choice of reagent and reaction conditions is crucial for achieving high yield and selectivity while avoiding side reactions.
Commonly used brominating agents include:
N-Bromosuccinimide (NBS): NBS is a versatile and easy-to-handle source of electrophilic bromine. It is particularly effective for brominating electron-rich aromatic rings. researchgate.net Reactions with NBS can be catalyzed by acids. For deactivated aromatic compounds, using NBS in concentrated sulfuric acid has proven effective. researchgate.net
Molecular Bromine (Br₂): While highly reactive, Br₂ can be used for aromatic bromination, often in a solvent like acetic acid or dichloromethane. google.com The reaction can sometimes lack selectivity and produces hazardous hydrogen bromide (HBr) as a byproduct.
Hydrobromic Acid (HBr) with an Oxidant: A greener approach involves using HBr in combination with an oxidizing agent such as hydrogen peroxide (H₂O₂) or sodium hypochlorite. google.comgoogle.com This system generates electrophilic bromine in situ, avoiding the direct handling of liquid bromine. google.com
The table below summarizes various brominating agents and their applications.
| Brominating Agent | Substrate Type | Conditions | Key Features | Ref |
| N-Bromosuccinimide (NBS) | Electron-rich benzaldehydes | Solid-state or solution | High regioselectivity, exclusively nuclear bromination in solid state. | researchgate.net |
| HBr / H₂O₂ | Substituted benzaldehydes | Aqueous solution | In situ generation of Br₂, avoids HBr byproduct. | google.com |
| Tetrabutylammonium tribromide (TBATB) | Pyrrolo[1,2-a]quinoxalines | N/A | Mild, highly selective. | nih.gov |
| NaBr / NaIO₄ | Deactivated aromatics | Acidic medium | Practical and efficient for deactivated systems. | researchgate.net |
Aldehyde Group Formation and Functionalization
The introduction and modification of the aldehyde group are critical steps in the synthesis of this compound and its analogs. Formylation reactions are a primary method for installing the aldehyde functionality onto the aromatic scaffold.
Formylation Reactions
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich heterocyclic and aromatic compounds, including pyrazole derivatives. researchgate.netresearchgate.net This reaction typically utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). umich.eduekb.eg The electrophilic Vilsmeier reagent attacks the aromatic ring, leading to the introduction of a formyl group (-CHO).
For instance, 1,3,5-triarylpyrazolines can undergo regioselective formylation on the N-phenyl ring under Vilsmeier-Haack conditions. researchgate.net Similarly, the reaction has been successfully applied to synthesize various 1-substituted-3-aryl-1H-pyrazole-4-carbaldehydes from substituted acetophenones and hydrazines with DMF and POCl₃. bohrium.com The synthesis of 1,3-diphenylpyrazole-4-carboxaldehyde also proceeds via the Vilsmeier-Haack reaction, which is then used as a precursor for more complex derivatives. ekb.eg
The reaction conditions, such as temperature and reactant stoichiometry, can be optimized to achieve high yields. For example, the synthesis of ethyl 1-(2,4-dinitrophenyl)-4-formyl-1H-pyrazole-3-carboxylate from the corresponding hydrazone was achieved using 8 equivalents of POCl₃. researchgate.netumich.edu
| Starting Material | Reagents | Product | Yield | Reference |
| 1,3,5-Triarylpyrazoline | POCl₃, DMF | N-phenyl formylated pyrazole | - | researchgate.net |
| Substituted Acetophenone (B1666503) | Substituted Hydrazine, POCl₃, DMF | 1-Substituted-3-aryl-1H-pyrazole-4-carbaldehyde | - | bohrium.com |
| 2-Phenyl-5-pyridin-4-yl-2,4-dihydropyrazol-3-one | POCl₃, DMF | 5-Chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde | - | researchgate.netumich.edu |
| Hydrazone of 1,3-diphenyl-1H-pyrazole | POCl₃, DMF | 1,3-Diphenylpyrazole-4-carboxaldehyde | 80% | ekb.eg |
Multicomponent Reaction (MCR) Approaches to this compound Analogs
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and operational simplicity for generating molecular diversity. nih.gov Various MCRs have been developed for the synthesis of pyrazole-containing scaffolds, which serve as analogs to this compound.
One notable example is the four-component reaction between (hetaryl)aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate (B1144303) to produce 1,4-dihydropyrano[2,3-c]pyrazoles in high yields. nih.gov Another approach involves a consecutive three-component synthesis of 3-(hetero)aryl-1H-pyrazoles through a room-temperature Sonogashira arylation of propynal diethylacetal, followed by acetal cleavage and cyclocondensation with hydrazine. nih.gov Furthermore, three-component syntheses have been devised for 3-(hetero)aryl and 3,5-diarylpyrazoles by embedding a Heck reaction into the sequence. researchgate.net
| Reaction Type | Components | Product Class | Key Features | Reference |
| Four-Component | Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | 1,4-Dihydropyrano[2,3-c]pyrazoles | Taurine-catalyzed, proceeds in water. | nih.gov |
| Three-Component | Aryl Halide, Propynal Diethylacetal, Hydrazine Hydrochloride | 3-(Hetero)aryl-1H-pyrazoles | Involves Sonogashira coupling followed by cyclocondensation. | nih.gov |
| Three-Component | (Hetero)aryl Bromide, Acrolein/Vinyl Ketone, Hydrazine | 3-(Hetero)aryl and 3,5-Diarylpyrazoles | Incorporates a Heck reaction to form a C3 building block. | researchgate.net |
| Three-Component | Aniline, Aromatic Aldehyde, Pyrazolone (B3327878) | 1H-Pyrazolo[3,4-b]quinolines | Leads to fused heterocyclic systems. | mdpi.com |
Advanced Synthetic Techniques for Enhanced Efficiency and Selectivity
To improve reaction times, yields, and environmental footprint, advanced synthetic techniques such as microwave irradiation, ultrasonication, and continuous flow processing are increasingly being applied to the synthesis of pyrazole derivatives.
Microwave-Assisted Synthesis of this compound Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. rasayanjournal.co.in
The synthesis of N-[4-(5-aryl-1H/phenyl-pyrazol-3-yl)-phenyl]-benzenesulfonamides from chalcone-dibromides and hydrazine was accomplished in 5-6 minutes under microwave irradiation, a significant improvement over conventional refluxing which required several hours. rasayanjournal.co.in Similarly, a solvent-free microwave protocol has been developed for synthesizing 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(2-hydroxy-substituted phenyl) propane-1,3-dione derivatives, highlighting the green chemistry benefits of this technique. bohrium.com A three-component, one-pot synthesis of pyrazolo[3,4-d]pyrimidin-4-ones using microwave irradiation also demonstrates the efficiency of this method for constructing complex heterocyclic systems rapidly and often without the need for chromatographic purification. rsc.org
| Product Class | Reactants | Method | Time | Yield | Reference |
| N-[4-(5-aryl-1H-pyrazol-3-yl)-phenyl]-benzenesulfonamides | Dibromopropanone derivative, Hydrazine | Microwave | 5-6 min | Improved | rasayanjournal.co.in |
| 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes | Vilsmeier-Haack Reagents | Microwave | - | - | mendeley.com |
| Pyrazolo[3,4-d]pyrimidin-4-ones | 5-Aminopyrazole-4-carboxylate, Orthoformate, Amine | Microwave | - | - | rsc.org |
| 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(2-hydroxy-substituted phenyl) propane-1,3-dione | Pyrazole derivative, K₂CO₃ | Microwave (Solvent-free) | - | Increased | bohrium.com |
Ultrasonication in the Synthesis of this compound Compounds
Ultrasonic irradiation enhances chemical reactions through acoustic cavitation, which generates localized high temperatures and pressures, leading to increased reaction rates and yields. This green chemistry approach has been applied to the synthesis of various heterocyclic compounds and their precursors. mdpi.com
A patent describes the synthesis of 3-bromo-4-fluorobenzaldehyde, a key intermediate, where ultrasonication is used during the bromination of 4-fluorobenzaldehyde, resulting in a high yield of 91.9%. google.com This method avoids the use of catalysts and hazardous reagents like elemental bromine. google.com Ultrasound has also been employed in one-pot, three-component syntheses of complex molecules like isoxazolines, demonstrating its utility in facilitating multicomponent reactions under environmentally friendly conditions (e.g., in an ethanol-water solvent system). nih.gov Comparative studies have shown that ultrasound-assisted techniques can be superior to traditional heating, offering improved product purity and yield in shorter reaction times. nih.gov
| Reaction | Key Feature | Solvent | Advantage | Reference |
| Synthesis of 3-bromo-4-fluorobenzaldehyde | Bromination of 4-fluorobenzaldehyde | Dichloromethane/Water | High yield (91.9%), catalyst-free. | google.com |
| Synthesis of Isoxazolines | One-pot, three-component cycloaddition | EtOH/H₂O | Shorter reaction times, good to excellent yields. | nih.gov |
| Synthesis of Chroman-2,4-diones | Three-component reaction | Water | Improved purity and yield compared to conventional heating. | nih.gov |
| Synthesis of Thiazoles | Reaction of thiosemicarbazone with various reagents | - | Mild conditions, quick reaction times, high yields. | acs.org |
Continuous Flow Reactor Applications in the Production of Related Intermediates
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, improved scalability, and the ability to perform reactions under conditions not easily accessible in batch. galchimia.com This technology is particularly well-suited for the synthesis of pyrazole intermediates.
A modular continuous flow system has been developed for the rapid synthesis of highly functionalized pyrazoles. nih.gov This "assembly line" approach allows for sequential modifications, such as N-alkylation and amidation, within a single, streamlined process, achieving a four-step synthesis in a total residence time of just 31.7 minutes. nih.gov Another flow setup enables the four-step conversion of anilines into pyrazole products, crucially allowing for the in situ formation and immediate use of potentially hazardous intermediates like diazonium salts and hydrazines, thereby significantly improving safety. nih.govmdpi.com The synthesis of pyrazoles from acetophenones has also been adapted to a two-stage flow process, demonstrating the method's versatility for creating a library of substituted pyrazoles with high yields. galchimia.com
| Process | Starting Materials | Key Intermediate/Product | Residence Time | Key Advantage | Reference |
| Modular Assembly Line | Fluorinated Amines, Alkynes | Highly functionalized pyrazoles | 1–60 min per module | Safe handling of diazoalkanes; rapid diversification. | nih.gov |
| Four-Step Amine-Redox | Anilines, Diones | N-arylated pyrazoles | - | In situ generation of hazardous intermediates (hydrazines). | nih.govmdpi.com |
| Two-Stage Tandem Reaction | Acetophenones, DMADMF, Hydrazine | Substituted pyrazoles | 10 min (step 1), 2 min (step 2) | High-yielding, amenable to a wide range of substrates. | galchimia.com |
Chemical Reactivity and Derivatization of this compound
The unique arrangement of functional groups in this compound dictates its chemical behavior, allowing for a wide range of transformations. These reactions can be broadly categorized by the reactive site: the aldehyde group, the bromine atom on the benzene ring, and the benzaldehyde core's participation in condensation reactions.
Aldehyde Group Transformations
The aldehyde functional group is one of the most versatile in organic chemistry, readily undergoing both oxidation and reduction to yield other important functional groups.
The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of oxidizing agents. Common reagents for the oxidation of aromatic aldehydes include potassium permanganate (B83412) (KMnO4), potassium dichromate (K2Cr2O7), and nitric acid. ncert.nic.in Milder oxidizing agents such as Tollens' reagent and Fehling's reagent are also effective for this conversion. ncert.nic.in Furthermore, more environmentally friendly methods utilizing hydrogen peroxide in the presence of a catalyst or aerobic oxidation have been developed for the oxidation of substituted benzaldehydes. researchgate.netacs.org For instance, an efficient method for the oxidation of electron-rich aromatic aldehydes to their corresponding carboxylic acids has been developed using an improved aqueous basic hydrogen peroxide system in methanol. researchgate.net Another approach involves the use of iron(III) nitrate (B79036) as an oxidant under hydrothermal conditions, which has been shown to convert benzaldehyde to benzoic acid in high yield. rsc.org
Table 1: Oxidation of Substituted Benzaldehydes to Carboxylic Acids
| Oxidizing Agent/System | Reaction Conditions | Substrate Scope | Reference |
| KMnO4, K2Cr2O7, HNO3 | Standard oxidation conditions | General for aromatic aldehydes | ncert.nic.in |
| H2O2 / KOH | Methanol, aqueous basic conditions | Electron-rich aromatic aldehydes | researchgate.net |
| Fe(NO3)3 | Hydrothermal conditions | Benzaldehyde | rsc.org |
| Diphenyl diselenide / H2O2 | Room temperature, solvent-free | Aromatic aldehydes | mdpi.com |
The aldehyde group can be reduced to a primary alcohol, yielding [3-Bromo-4-(1H-pyrazol-1-yl)phenyl]methanol. This reduction is commonly accomplished using metal hydride reagents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). researchgate.net Catalytic hydrogenation over a metal catalyst like platinum or palladium is also a widely used method. For example, the selective liquid phase hydrogenation of benzaldehyde to benzyl (B1604629) alcohol has been achieved with high yield over an alumina-supported gold catalyst. researchgate.net
Table 2: Reduction of Substituted Benzaldehydes to Benzyl Alcohols
| Reducing Agent/System | Reaction Conditions | Product Type | Reference |
| NaBH4, LiAlH4 | Standard reduction conditions | Primary alcohol | researchgate.net |
| Au/Al2O3, H2 | Liquid phase, 353 K, 9 bar | Primary alcohol | researchgate.net |
Nucleophilic Substitution Reactions at the Bromine Atom
The bromine atom attached to the aromatic ring of this compound is susceptible to nucleophilic substitution, particularly through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
Prominent examples of such reactions include the Suzuki coupling , where the bromo-substituted benzaldehyde can be coupled with an organoboron compound in the presence of a palladium catalyst and a base to form a biaryl structure. wikipedia.orgorganic-chemistry.org For instance, 4-bromobenzaldehyde (B125591) has been shown to undergo Suzuki-Miyaura coupling with phenylboronic acid. researchgate.net
Another important transformation is the Buchwald-Hartwig amination , a palladium-catalyzed reaction that allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction would enable the introduction of various amino groups at the 3-position of the benzaldehyde ring. The choice of palladium catalyst and ligand is crucial for the success of these couplings. beilstein-journals.orgresearchgate.net
Condensation Reactions for Chalcone (B49325) Derivatives Utilizing Benzaldehyde Precursors
Aromatic aldehydes are key precursors in the Claisen-Schmidt condensation reaction to form chalcones, which are α,β-unsaturated ketones. researchgate.net In this reaction, this compound would be reacted with an acetophenone derivative in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide. scispace.comnih.gov This condensation reaction is a versatile method for synthesizing a wide array of chalcone derivatives with diverse substitution patterns. rsc.orgacs.org The reaction typically proceeds by the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the chalcone.
Table 3: Claisen-Schmidt Condensation for Chalcone Synthesis
| Aldehyde | Ketone | Base | Solvent | Product | Reference |
| Substituted Benzaldehydes | Acetophenones | NaOH or KOH | Ethanol (B145695) or Solvent-free | Chalcones | scispace.comnih.gov |
Formation of Imidazole (B134444) and Thiazole (B1198619) Containing Compounds from Related Benzaldehydes
The aldehyde functionality of this compound can participate in multicomponent reactions to construct various heterocyclic systems, including imidazoles and thiazoles.
Imidazole derivatives , such as lophines (2,4,5-triarylimidazoles), can be synthesized through a one-pot reaction involving a substituted benzaldehyde, benzil, an amine source (like ammonium (B1175870) acetate), and a catalyst. thieme-connect.comrsc.orgnih.govnih.govrsc.org This multicomponent reaction provides a straightforward route to highly substituted imidazole rings.
Thiazole derivatives can be prepared via the Hantzsch thiazole synthesis . nih.govresearchgate.netresearchgate.netbepls.comscribd.com This method typically involves the condensation of an α-haloketone, a thioamide (or thiourea), and an aldehyde. In this context, this compound could serve as the aldehyde component in a three-component reaction to afford substituted thiazoles. Efficient and environmentally friendly methods for this synthesis have been developed using reusable catalysts. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 4 1h Pyrazol 1 Yl Benzaldehyde and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
NMR spectroscopy is an unparalleled tool for mapping the precise atomic connectivity within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide definitive evidence for the structure of 3-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde.
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For this compound, seven distinct signals are expected, corresponding to the seven hydrogen atoms on the pyrazole (B372694) and benzaldehyde (B42025) rings. The aldehydic proton (CHO) is the most deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen, typically appearing as a singlet at a high chemical shift (δ 9.5-10.5 ppm). oregonstate.edudocbrown.info
The protons on the benzaldehyde ring form a complex splitting pattern. The proton adjacent to the aldehyde group is expected to be a doublet, while the other two protons will appear as a doublet and a doublet of doublets. The three protons on the pyrazole ring will also have characteristic shifts and couplings. The proton at the C4 position of the pyrazole ring typically appears as a triplet, while the protons at the C3 and C5 positions appear as doublets.
Analysis of a related compound, 3-bromobenzaldehyde , shows the aldehydic proton at δ 9.98 ppm and the aromatic protons between δ 7.49 and 7.86 ppm. rsc.org This provides a reference for the expected shifts of the benzaldehyde portion of the target molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound Note: This table is predictive, based on typical chemical shifts for similar structural motifs.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aldehyde-H | 9.8 - 10.1 | Singlet (s) |
| Benzaldehyde-H | 7.8 - 8.2 | Multiplet (m) |
| Pyrazole-H | 7.6 - 8.0 | Multiplet (m) |
Complementing the ¹H NMR, the ¹³C NMR spectrum reveals the carbon framework of the molecule. This compound has ten carbon atoms, and under proton-decoupled conditions, ten distinct signals are expected. The most downfield signal corresponds to the aldehydic carbon (C=O), typically found in the δ 190-195 ppm region. oregonstate.eduwisc.edu The aromatic and pyrazole carbons appear in the δ 110-150 ppm range. The carbon atom bonded to the bromine (C-Br) is identifiable by its chemical shift, which is influenced by the halogen's electronegativity.
For comparison, the spectrum of 3-chlorobenzaldehyde shows the aldehydic carbon at δ 190.9 ppm and the aromatic carbons between δ 128.0 and 137.8 ppm. rsc.org This data helps in assigning the signals for the benzaldehyde ring in the target compound. The chemical shifts for the pyrazole ring carbons can be inferred from other pyrazole-containing structures.
Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: This table is predictive, based on typical chemical shifts for similar structural motifs.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Aldehyde) | 190 - 193 |
| Aromatic C-Br | 120 - 125 |
| Aromatic C-CHO | 135 - 138 |
| Aromatic C-N | 138 - 142 |
| Aromatic C-H | 125 - 135 |
For unambiguous assignment of all proton and carbon signals, two-dimensional NMR techniques are employed. A Correlation Spectroscopy (COSY) experiment would confirm the coupling relationships between adjacent protons on both the benzaldehyde and pyrazole rings. For instance, it would show cross-peaks connecting the signals of neighboring aromatic protons.
A Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to. This allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum. These advanced techniques are crucial for verifying the complex structure and ensuring the correct isomeric form of the synthesized compound. ipb.pt
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands. The most prominent feature is the strong, sharp peak corresponding to the carbonyl (C=O) stretch of the aldehyde group, which is expected in the range of 1690-1715 cm⁻¹. nist.gov
Other significant absorptions include the C-H stretching vibrations of the aromatic and pyrazole rings (around 3000-3100 cm⁻¹) and the aldehydic C-H stretch, which typically appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic and pyrazole rings will produce a series of bands in the 1400-1600 cm⁻¹ region. The presence of the carbon-bromine bond would be indicated by a C-Br stretching vibration in the fingerprint region, typically between 500 and 600 cm⁻¹.
Data from the analog 3-bromobenzaldehyde confirms a strong C=O absorption band, providing a reliable reference for the title compound. nist.gov
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aldehyde C-H | Stretch | 2720, 2820 |
| Aldehyde C=O | Stretch | 1690 - 1715 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Pyrazole C=N | Stretch | ~1550 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and structural fragments of a compound. The molecular formula of this compound is C₁₀H₇BrN₂O, giving it a molecular weight of approximately 251.08 g/mol . Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak ([M]⁺), with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
The fragmentation pattern provides further structural confirmation. Aromatic aldehydes are known to undergo characteristic fragmentation pathways. miamioh.edu Common fragmentation includes the loss of a hydrogen radical to form a stable acylium ion ([M-1]⁺), which is often the base peak. Another significant fragmentation is the loss of the entire aldehyde group (CHO), leading to an [M-29]⁺ ion. docbrown.info Subsequent fragmentation of the pyrazolyl-bromophenyl cation would yield further characteristic ions.
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z Value | Ion Fragment | Description |
|---|---|---|
| 250/252 | [C₁₀H₆BrN₂O]⁺ | [M-1]⁺, Loss of H radical |
| 222/224 | [C₉H₆BrN₂]⁺ | [M-29]⁺, Loss of CHO radical |
| 143/145 | [C₇H₅Br]⁺ | Fragmentation of the pyrazole link |
X-ray Diffraction Studies for Solid-State Molecular Conformation
For molecules like this compound, X-ray studies would reveal the relative orientation of the pyrazole and bromobenzaldehyde rings. Structural studies on analogous N-substituted pyrazoline compounds show that the pyrazole ring is nearly planar. mdpi.comnih.gov The dihedral angle between the pyrazole ring and the attached phenyl ring is a key parameter, indicating the degree of twist between the two aromatic systems. In similar structures, this angle can range from approximately 5° to over 30°, influencing the molecule's electronic properties and crystal packing. mdpi.com The analysis would also detail intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal lattice formation.
Table 5: Illustrative Crystal Data for an Analogous Pyrazole Derivative, 5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde Source: Adapted from Molecules 2013, 18(2), 2386-2396. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.0123 (3) |
| b (Å) | 5.8692 (2) |
| c (Å) | 20.8934 (6) |
| β (°) | 92.518 (1) |
| Volume (ų) | 1471.61 (7) |
Computational Chemistry and Theoretical Investigations of 3 Bromo 4 1h Pyrazol 1 Yl Benzaldehyde
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. researchgate.netresearchgate.net Calculations are typically performed using specific functionals, such as B3LYP, combined with a basis set like 6-311G(d,p), to optimize the molecular geometry and predict various electronic parameters. kfupm.edu.sa Such studies on pyrazole-4-carbaldehyde derivatives help elucidate their structural, chemical, and biochemical features. kfupm.edu.sa
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding chemical reactivity. The HOMO energy level is associated with a molecule's ability to donate electrons, while the LUMO energy level relates to its ability to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govscience.gov
A small HOMO-LUMO gap suggests high chemical reactivity, low kinetic stability, and high polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov This small gap facilitates intramolecular charge transfer, a property that is often desirable for bioactivity. irjweb.com For example, in studies of various pyrazole (B372694) derivatives, a smaller energy gap has been correlated with higher reactivity. researchgate.netwuxiapptec.com The introduction of substituents, such as halogens, can significantly reduce the HOMO-LUMO gap, thereby enhancing charge transfer characteristics. rsc.org For pyrazole-thiophene derivatives, DFT calculations have shown energy gaps in the range of 4.93 to 5.07 eV. researchgate.net Molecules with larger energy gaps are considered more stable and less reactive. wuxiapptec.com
Table 1: Representative HOMO-LUMO Energy Gaps for Related Heterocyclic Compounds Data is illustrative and derived from studies on analogous compounds, not 3-Bromo-4-(1H-pyrazol-1-YL)benzaldehyde itself.
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Pyrazole-thiophene derivative | - | - | ~4.93 - 5.07 | researchgate.net |
| Thiazole-pyrazole derivative | - | - | ~4.57 | researchgate.net |
| Liriodenine (related alkaloid) | -6.22 | -2.43 | 3.79 | science.gov |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactive sites. libretexts.org The MEP map illustrates regions of varying electrostatic potential on the electron density surface. wolfram.comuwosh.edu These regions are typically color-coded:
Red and Yellow: Indicate areas of negative potential, rich in electrons. These sites are prone to electrophilic attack and are associated with lone pairs of electronegative atoms (like oxygen or nitrogen). researchgate.net
Blue: Indicates areas of positive potential, which are electron-deficient. These sites are susceptible to nucleophilic attack. researchgate.net
Green: Represents regions of near-zero or neutral potential. wolfram.com
For a molecule like this compound, an MEP analysis would likely show a significant negative potential (red/yellow) around the carbonyl oxygen of the aldehyde group and the nitrogen atoms of the pyrazole ring, identifying them as sites for electrophilic interaction. uwosh.eduresearchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atoms. Such maps are critical for understanding intermolecular interactions, particularly hydrogen bonding, which plays a key role in the supramolecular assembly of crystals and ligand-receptor binding. nih.gov
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wave function into a more intuitive, localized Lewis structure of bonds and lone pairs. uni-muenchen.de This method provides detailed insights into intramolecular and intermolecular interactions, such as hyperconjugation (charge delocalization). nih.gov The analysis quantifies the stabilization energy (E2) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. A higher E2 value signifies a stronger interaction. nih.govuni-muenchen.de
Nonlinear optical (NLO) materials are essential for modern technologies like optical switching and data processing. Organic molecules with extended π-conjugated systems and strong donor-acceptor groups often exhibit significant NLO responses. rsc.org DFT calculations are frequently used to predict NLO properties, such as the first-order hyperpolarizability (β), which quantifies the second-order NLO response. rsc.org
The presence of a bromine atom can significantly enhance the NLO properties of organic compounds. rsc.orgnih.gov Studies have shown that bromo-substituted chromophores can have static first molecular hyperpolarizability (β₀) values that are 1.24 to 5.75 times higher than their chloro-substituted counterparts without negatively impacting optical transparency. acs.org The bromine atom can improve molecular hyperpolarizability and favor the acentric crystal structures necessary for second-harmonic generation (SHG). rsc.org Therefore, theoretical calculations on this compound would be expected to show a notable NLO response, making it a candidate for investigation in materials science. For instance, a polyimide with bromo-containing chromophores exhibited a macroscopic NLO coefficient (d₃₃) of 20.1 pm/V, significantly higher than related materials with nitro or cyano groups. nih.govacs.org
Molecular Docking Studies for Ligand-Biomolecule Interactions
Molecular docking is a computational simulation technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with the active site of a target protein or enzyme. mdpi.commdpi.com This method is instrumental in drug discovery for screening potential inhibitors and understanding their mechanism of action at a molecular level. nih.govbiointerfaceresearch.com Pyrazole derivatives are known to exhibit a wide range of biological activities and have been the subject of numerous docking studies against targets like receptor tyrosine kinases, cyclooxygenase (COX) enzymes, and tubulin. mdpi.commdpi.comnih.gov
Binding affinity, often quantified as the binding energy (in kcal/mol) or the inhibition constant (Ki), represents the strength of the interaction between a ligand and its biological target. mdpi.commdpi.com A lower binding energy indicates a more stable and favorable interaction. Docking simulations calculate this energy by evaluating intermolecular forces such as hydrogen bonds, van der Waals forces, and electrostatic interactions between the ligand and the amino acid residues in the protein's active site. nih.gov
For pyrazole derivatives, docking studies have identified key structural features that influence binding. For example, studies on pyrazole-based inhibitors targeting VEGFR-2, a protein kinase, revealed binding energies ranging from -5.92 to -10.09 kJ/mol. researchgate.net In another study, a pyrazole-chalcone conjugate showed a high binding affinity for the colchicine-binding site of tubulin, with a docking score of -7.22 kcal/mol, stabilized by interactions with residues like ASN 249 and LYS 254. mdpi.com The affinity of pyrazoles for the enzyme CYP2E1 has been shown to improve with the introduction of certain substituents, while fusion to other ring systems can also greatly increase affinity. nih.gov
Given its structure, this compound would be a candidate for docking studies against various enzymes. The pyrazole nitrogen atoms and the carbonyl oxygen could act as hydrogen bond acceptors, while the aromatic rings could participate in π-π or π-cation interactions, potentially leading to strong binding affinity with relevant biological targets. mdpi.commdpi.com
Table 2: Representative Binding Affinities of Pyrazole Derivatives with Protein Targets Data is illustrative and derived from studies on analogous compounds, not this compound itself.
| Pyrazole Derivative Type | Protein Target | Binding Energy / Score | Key Interacting Residues | Reference |
|---|---|---|---|---|
| 1,3-diphenyl pyrazole conjugate | Tubulin (PDB: 1SA0) | -7.22 kcal/mol | ASN 249, ALA 250, LYS 254, LYS 352 | mdpi.com |
| Pyrazole-thiadiazole derivative | VEGFR-2 (PDB: 2QU5) | -10.09 kJ/mol | - | researchgate.net |
| Pyrazole-thiadiazole derivative | CDK2 (PDB: 2VTO) | -10.35 kJ/mol | - | researchgate.net |
| Fused pyrazole derivative | RET Kinase | -7.14 kcal/mol | Ala807 | mdpi.com |
Mechanism of Action (MOA) Elucidation through Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. newdrugapprovals.org It is frequently employed in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. amazonaws.com This process provides insights into the compound's potential mechanism of action (MOA) by identifying key binding interactions and estimating the binding affinity.
The elucidation of the MOA for this compound would involve docking the compound into the active site of a specific target protein. The process begins with obtaining the three-dimensional structures of both the ligand and the target protein, often from crystallographic data. Using software like AutoDock, the tool explores various possible binding poses of the ligand within the protein's binding pocket. amazonaws.com These poses are then scored based on a function that calculates the binding energy, with lower energy values indicating a more favorable interaction. amazonaws.com
For pyrazole-containing compounds, docking studies have been instrumental in rationalizing their biological activities. amazonaws.comamazonaws.com For instance, in studies of other pyrazole derivatives as enzyme inhibitors, docking has revealed crucial hydrogen bonds, hydrophobic interactions, and other non-covalent bonds between the pyrazole core, its substituents, and the amino acid residues of the target's active site. amazonaws.comresearchgate.net
In a hypothetical docking study of this compound against a target kinase, the analysis would likely reveal specific interactions. The nitrogen atoms of the pyrazole ring could act as hydrogen bond acceptors, while the benzaldehyde (B42025) moiety might engage in pi-stacking or hydrophobic interactions within the binding site. The bromine atom could also form halogen bonds, further stabilizing the complex. The results of such a study are typically presented in a table summarizing the binding affinity and the interacting residues.
Table 1: Hypothetical Docking Results for this compound
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |
| Kinase X | -8.5 | LYS 72, GLU 91 | Hydrogen Bond |
| PHE 165 | Pi-Stacking | ||
| MET 105, LEU 150 | Hydrophobic | ||
| ASP 164 | Halogen Bond (with Br) |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org The fundamental principle is that the structural properties of a molecule, such as its electronic, steric, and hydrophobic characteristics, determine its activity. nih.gov QSAR is a vital tool in medicinal chemistry for predicting the activity of new compounds, optimizing lead compounds, and understanding the mechanism of action. nih.govmdpi.com
A QSAR study for derivatives of this compound would involve several key steps:
Data Set Selection: A series of structurally related derivatives would be synthesized, and their biological activity against a specific target would be measured experimentally (e.g., as IC50 values). nih.gov
Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, would be calculated. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) or 3D descriptors (e.g., steric and electrostatic fields). newdrugapprovals.orgnih.gov
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that correlates the descriptors with the observed biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation techniques to ensure its reliability. nih.gov
For example, a 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could provide contour maps that visualize the regions around the aligned molecules where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. sigmaaldrich.com Such models for derivatives of this compound could highlight the importance of the bromo and aldehyde substituents, guiding the design of more potent analogues. nih.gov
Table 2: Illustrative Data for a QSAR Study of this compound Derivatives
| Compound | Substituent (R) | LogP (Descriptor 1) | Molecular Surface Area (Descriptor 2) | Experimental pIC50 | Predicted pIC50 |
| 1 | H (Parent) | 3.1 | 180 Ų | 6.5 | 6.4 |
| 2 | -CH3 | 3.5 | 195 Ų | 6.8 | 6.9 |
| 3 | -Cl | 3.6 | 188 Ų | 7.1 | 7.0 |
| 4 | -OCH3 | 2.9 | 192 Ų | 6.2 | 6.3 |
| 5 | -NO2 | 2.8 | 195 Ų | 7.5 | 7.6 |
Pharmacokinetic and Pharmacodynamic (ADME/Tox) Predictions using Computational Tools
The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) as well as toxicity (Tox) properties is critical in the early stages of drug discovery to minimize the likelihood of late-stage failures. isca.meidaampublications.in Computational tools and web-based platforms like SwissADME and pkCSM play a vital role in predicting these properties for novel compounds like this compound before their synthesis, saving time and resources. isca.menih.gov
These in silico models use a compound's structure to predict a range of pharmacokinetic and toxicological parameters. zlb.de
Absorption: Predictions include human intestinal absorption (HIA), Caco-2 cell permeability, and whether the compound is a substrate for efflux proteins like P-glycoprotein (P-gp). amazonaws.com
Distribution: Key parameters predicted are blood-brain barrier (BBB) penetration and plasma protein binding. amazonaws.com
Metabolism: The models can predict which cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP3A4) are likely to metabolize the compound or be inhibited by it.
Excretion: Predictions can relate to the likely route and rate of elimination of the compound from the body.
Toxicity: Various toxicological endpoints can be predicted, including potential for hepatotoxicity, carcinogenicity, and mutagenicity (e.g., the AMES test). isca.me
For this compound, computational predictions would provide a comprehensive profile of its drug-like properties. For example, the "BOILED-Egg" model from SwissADME can simultaneously predict gastrointestinal absorption and brain penetration. amazonaws.com
Table 3: Predicted ADME/Tox Profile for this compound
| Parameter | Predicted Value/Classification | Tool/Model |
| Absorption | ||
| Human Intestinal Absorption | High | pkCSM |
| Caco-2 Permeability | Moderate | SwissADME |
| P-glycoprotein Substrate | No | SwissADME |
| Distribution | ||
| BBB Permeant | No | SwissADME (BOILED-Egg) |
| Plasma Protein Binding | >90% | pkCSM |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes | SwissADME |
| CYP3A4 Inhibitor | No | SwissADME |
| Toxicity | ||
| AMES Toxicity | Non-mutagen | pkCSM |
| Hepatotoxicity | Low Probability | pkCSM |
Applications in Medicinal Chemistry and Drug Discovery of 3 Bromo 4 1h Pyrazol 1 Yl Benzaldehyde Analogs
Role of 3-Bromo-4-(1H-pyrazol-1-YL)benzaldehyde as a Versatile Synthetic Intermediate and Lead Compound
This compound is a crucial intermediate in the synthesis of a multitude of more complex heterocyclic systems. The aldehyde functional group provides a reactive site for condensation reactions, enabling the formation of Schiff bases, hydrazones, and chalcones, which can then be cyclized to create larger, more diverse molecular architectures. mdpi.comnih.gov The bromine atom offers a site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of various aryl, heteroaryl, or nitrogen-containing substituents. This chemical versatility makes the compound an ideal starting material for generating large libraries of analogs for high-throughput screening.
While often utilized as a foundational scaffold, the inherent structure of this compound and its close relatives also positions them as potential lead compounds. A lead compound is a chemical starting point for drug design and development. The pyrazole (B372694) ring itself is a key component in numerous clinically approved drugs, valued for its metabolic stability and ability to engage in various biological interactions. nih.goveurekaselect.com By systematically modifying the benzaldehyde (B42025) portion of the molecule, medicinal chemists can fine-tune its physicochemical properties and biological activity to optimize potency and selectivity for specific therapeutic targets.
Exploration of Pyrazole Derivatives as Bioactive Scaffolds
The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, a structure that imparts unique chemical and physical properties. nih.gov This scaffold is present in numerous compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and antidepressant effects. nih.goveurekaselect.com In recent years, significant research has focused on the potential of pyrazole derivatives as anticancer and antimicrobial agents, leading to the discovery of potent molecules that target key pathways in cell proliferation and microbial survival. nih.govbohrium.comnih.gov
The uncontrolled proliferation of cells is a hallmark of cancer, and many pyrazole derivatives have been developed to interfere with this process. srrjournals.com These compounds have shown cytotoxic effects against a wide range of human cancer cell lines, including those of the breast, lung, colon, and liver. nih.govsrrjournals.com The anticancer efficacy of these derivatives is often enhanced by the specific substituents attached to the pyrazole ring, which can significantly influence their interaction with biological targets. nih.gov
A key strategy in modern cancer therapy is the inhibition of specific enzymes, such as protein kinases, that are critical for tumor growth and survival. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process by which tumors form new blood vessels to obtain nutrients. mdpi.com Inhibition of VEGFR-2 is an effective anti-angiogenic strategy to suppress tumor propagation. nih.gov
Several pyrazole-based derivatives have been designed as potent inhibitors of VEGFR-2 and other kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs). nih.govnih.gov For instance, a series of pyrazole-based conjugates demonstrated significant inhibitory activity against VEGFR-2, with one compound showing an IC₅₀ value of 97 nM. mdpi.com Another study on quinoxaline-pyrazole hybrids identified a compound that was 1.1 times more potent than the approved drug Sorafenib in inhibiting VEGFR-2. nih.gov These findings underscore the potential of the pyrazole scaffold in designing targeted anticancer agents.
Table 1: Inhibition of Molecular Targets by Pyrazole Derivatives
| Compound Type | Target | Key Findings | Reference |
| Pyrazole-based conjugates | VEGFR-2 | Compound 25 displayed an IC₅₀ of 97 nM against VEGFR-2. | mdpi.com |
| Quinoxaline-pyrazole hybrids | VEGFR-2 | Compound 13 showed an IC₅₀ of 0.045 µM, surpassing Sorafenib. | nih.gov |
| Pyrazole & Pyrazolopyridine derivatives | EGFR, VEGFR-2 | Compound 3f exhibited dual inhibition with IC₅₀ values of 0.066 µM (EGFR) and 0.102 µM (VEGFR-2). | nih.gov |
| Indole-pyrazole derivatives | CDK2 | Compounds 33 and 34 showed potent CDK2 inhibition with IC₅₀ values of 0.074 µM and 0.095 µM, respectively. | nih.gov |
| Pyrazole carbaldehyde derivatives | PI3 Kinase | Compound 43 exhibited excellent cytotoxicity against MCF-7 breast cancer cells with an IC₅₀ of 0.25 µM. | nih.gov |
Beyond inhibiting specific enzymes, many anticancer pyrazole derivatives exert their effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest. mdpi.commdpi.com Apoptosis is a natural and essential process for removing damaged or unwanted cells, and its induction in cancer cells is a primary goal of chemotherapy.
Mechanistic studies have revealed that pyrazole compounds can trigger apoptosis through various pathways. These include the generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and activation of caspases, which are the executive enzymes of apoptosis. nih.govmdpi.comnih.gov For example, one pyrazole derivative, compound 3f , was found to induce apoptosis in triple-negative breast cancer cells by elevating ROS levels and increasing caspase-3 activity. nih.govnih.gov
Furthermore, these compounds can halt the progression of the cell cycle at specific phases (e.g., G1, S, or G2/M), preventing cancer cells from dividing and proliferating. mdpi.comnih.gov A novel pyrazole derivative, PTA-1 , was shown to disrupt microtubule organization, leading to cell cycle arrest and apoptosis in triple-negative breast cancer cells. mdpi.com Similarly, certain pyrazolopyridine derivatives were found to arrest the cell cycle at the G1/S phase in colon cancer cells. nih.gov
Table 2: Effects of Pyrazole Derivatives on Apoptosis and Cell Cycle
| Compound/Derivative | Cell Line | Effect | Mechanism | Reference |
| 3f (Pyrazole derivative) | MDA-MB-468 (Breast Cancer) | S phase cell cycle arrest, Apoptosis induction | Elevated ROS levels, increased caspase 3 activity. | nih.govnih.gov |
| PTA-1 (Pyrazole derivative) | MDA-MB-231 (Breast Cancer) | Apoptosis induction, Cell cycle arrest | Inhibition of tubulin polymerization. | mdpi.com |
| Compound 25 | Cancer cells | Cell cycle arrest, Apoptosis induction | Mitochondrial membrane depolarization, ROS increase, DNA damage. | mdpi.com |
| Compound 3f (Pyrazolopyridine) | HCT-116 (Colon Cancer) | G1/S phase arrest, Apoptosis induction | Elevation of BAX and caspase-3 levels, decreased BCL-2. | nih.gov |
| Compound 13 (Quinoxaline-pyrazole) | HCT-116 (Colon Cancer) | Sub-G1 phase arrest, Apoptosis induction | Increased BAX/Bcl-2 ratio, activation of caspase 3 and p53. | nih.gov |
The rise of antimicrobial resistance is a significant global health threat, creating an urgent need for new and effective antimicrobial agents. researchgate.net Heterocyclic compounds, particularly those containing the pyrazole nucleus, have been a fertile ground for the discovery of novel antimicrobials. nih.govresearchgate.net Pyrazole derivatives have demonstrated a wide range of activities against various pathogenic microorganisms, including bacteria and fungi. nih.govresearchgate.netijrar.org
Pyrazole derivatives have shown considerable promise as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov Some analogs are effective against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), which is a major cause of hospital-acquired infections. nih.govacs.org
The antibacterial mechanism of these compounds can vary. Some pyrazole derivatives are known to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, making them potent bactericidal agents. eurekaselect.comnih.gov For instance, a series of indole-attached pyrazole imines were identified as potent inhibitors of drug-resistant E. coli, with molecular docking studies suggesting DNA gyrase as the likely target. nih.gov Other studies have successfully combined the pyrazole scaffold with other heterocyclic rings, like pyrimidine (B1678525), to create hybrid molecules with enhanced antibacterial potency. acs.org A pyrazole-clubbed pyrimidine compound (5c ) exhibited excellent activity against MRSA, with a minimal inhibitory concentration (MIC) comparable to the antibiotic levofloxacin. acs.org
Table 3: Antibacterial Activity of Pyrazole Derivatives
| Compound/Derivative | Target Bacteria | Activity (MIC/Inhibition Zone) | Reference |
| 5c (Pyrazole-pyrimidine hybrid) | MRSA | MIC = 521 µM; Inhibition Zone = 28 mm | acs.org |
| 5c (Pyrazole-pyrimidine hybrid) | P. aeruginosa | Inhibition Zone = 24 mm | acs.org |
| Indole-attached pyrazole imine (37 ) | Drug-resistant E. coli | IC₅₀ = 1.0 µM | nih.gov |
| Pyrazole-derived hydrazones | MRSA, Vancomycin-resistant enterococci | Potent activity reported. | researchgate.netnih.gov |
| Pyrazolyl triazole intermediate | Micrococcus luteus | MIC = 3.9 µg/ml | nih.gov |
| 1,3-diaryl pyrazole derivatives | Gram-positive & Gram-negative strains | MIC values in the range of 1-64 μg/mL. | nih.gov |
Antimicrobial and Antiparasitic Properties
Antifungal Activity
The pyrazole scaffold is a well-established pharmacophore in the design of antifungal agents. nih.govnih.govmdpi.com Research into pyrazole derivatives has demonstrated their potential to combat a range of fungal pathogens. nih.govmdpi.com While specific studies on the antifungal activity of this compound analogs are limited, the broader class of pyrazole-containing compounds has shown notable efficacy. For instance, certain pyrazole derivatives have been synthesized from chalcones and have exhibited moderate to potent antimicrobial activity. nih.gov The introduction of substituents such as chloro and bromo groups has been observed to increase the antifungal and antibacterial properties of some pyrazoline derivatives. mdpi.com
One area of investigation involves the synthesis of novel triazole derivatives that incorporate a pyrazole-methoxyl moiety. These compounds have shown potent, broad-spectrum antifungal activities in vitro against various Candida and Cryptococcus species. ogarev-online.ru The mechanism of action for some of these analogs involves the inhibition of the ergosterol (B1671047) biosynthesis pathway, a critical component of the fungal cell membrane. ogarev-online.ru
Interactive Table: Antifungal Activity of Selected Pyrazole Analogs
| Compound Type | Target Fungi | Activity | Reference |
|---|---|---|---|
| Triazole derivatives with pyrazole-methoxyl moiety | Candida albicans, Cryptococcus neoformans, Candida glabrata, Candida parapsilosis | MIC values ≤0.125 µg/mL to 0.5 µg/mL | ogarev-online.ru |
| Pyrazoline derivatives with chloro/bromo substituents | Candida albicans | Moderate to potent | mdpi.com |
Anti-Toxoplasma gondii and Leishmaniasis Activity
Parasitic diseases such as toxoplasmosis and leishmaniasis continue to pose a significant global health burden, necessitating the development of new and effective treatments. The pyrazole scaffold has been identified as a promising starting point for the design of novel anti-parasitic agents.
While direct studies on this compound analogs against Toxoplasma gondii are not extensively documented, research on related heterocyclic compounds provides valuable insights. For example, 1,2,4-triazole-based compounds have been optimized to create selective anti-Toxoplasma gondii agents with improved safety profiles compared to standard therapies. nih.gov
In the context of leishmaniasis, various pyrazole derivatives have demonstrated significant activity. tsijournals.comscielo.brnih.gov For instance, a series of 1-aryl-1H-pyrazole-4-carboximidamides were synthesized and evaluated for their in vitro antileishmanial activity, with some compounds showing a promising activity profile. scielo.br Similarly, hydrazine-coupled pyrazole derivatives have exhibited potent antileishmanial activity against Leishmania aethiopica. nih.gov The synthesis of pyrazoles with anilines at the fifth position has also yielded compounds with notable activity against Leishmania donovani. tsijournals.com These findings underscore the potential of the pyrazole core in developing new treatments for these neglected tropical diseases.
Anti-inflammatory and Analgesic Effects
The pyrazole nucleus is a well-known component of several clinically used anti-inflammatory and analgesic drugs. nih.govnih.govderpharmachemica.comsemanticscholar.orgbohrium.com Consequently, the synthesis and evaluation of novel pyrazole derivatives for these effects is an active area of research.
Studies on various substituted pyrazoles have demonstrated their potential as anti-inflammatory and analgesic agents. For example, a series of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives were synthesized and showed significant anti-inflammatory activity, with some compounds exhibiting potency comparable to the standard drug diclofenac (B195802) sodium. semanticscholar.orgbohrium.com The anti-inflammatory properties of these compounds are often evaluated using the carrageenan-induced paw edema model in rats. derpharmachemica.comnih.gov
Furthermore, certain pyrazoline derivatives have been found to possess both analgesic and anti-inflammatory activities. nih.gov The analgesic effects are typically assessed using the acetic acid-induced writhing method in mice. derpharmachemica.com The presence of specific substituents on the pyrazole ring has been shown to influence the potency of these effects. derpharmachemica.com
Interactive Table: Anti-inflammatory and Analgesic Activity of Selected Pyrazole Analogs
| Compound Series | Biological Activity | Key Findings | Reference |
|---|---|---|---|
| 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehydes | Anti-inflammatory | Compounds 4c and 4e showed significant activity comparable to diclofenac sodium. | semanticscholar.orgbohrium.com |
| Substituted 3,5-dimethyl pyrazoles and pyrazol-5-ones | Anti-inflammatory, Analgesic | Compound 8b exhibited promising COX-2 inhibitory activity. | derpharmachemica.com |
| 4,5-dihydro-1,5-diaryl-1H-pyrazole-3-substituted-heteroazoles | Anti-inflammatory, Analgesic | Compounds 19a, 19b, 25a, 25b showed significant anti-inflammatory activity. | nih.gov |
Other Biological Activities: Antiviral, Antihistaminic, Antidepressant, Antipyretic, ACE Inhibitory, Estrogen Receptor Ligand Activity
The versatile pyrazole scaffold has been explored for a multitude of other biological activities, highlighting its broad therapeutic potential.
Antihistaminic Activity: While specific studies on this compound analogs are not available, the broader class of pyrazole-containing drugs includes agents with antihistaminic properties.
Antidepressant Activity: The pyrazoline scaffold, a reduced form of pyrazole, has been a focus of research for developing new antidepressant medications. nih.govresearchgate.net Several series of pyrazoline derivatives have been synthesized and evaluated, with some compounds showing significant antidepressant activity in preclinical models like the forced swim test and tail suspension test. nih.govresearchgate.net
Antipyretic Activity: Many pyrazole derivatives have been historically used for their antipyretic effects. nih.gov
ACE Inhibitory Activity: The inhibition of angiotensin-converting enzyme (ACE) is a key strategy in managing hypertension. Research has shown that chalcones and their pyrazole derivatives possess potential ACE inhibitory activity. nih.gov
Estrogen Receptor Ligand Activity: Tetrasubstituted pyrazoles have been identified as high-affinity ligands for the estrogen receptor (ER), with some showing selectivity for the ERα subtype. nih.govnih.gov This suggests a potential role for pyrazole derivatives in conditions modulated by estrogen signaling.
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to rational drug design. SAR studies on pyrazole derivatives have provided valuable insights into the key structural features required for their various pharmacological effects.
Impact of Substituent Modifications on Biological Activity
The biological activity of pyrazole analogs can be significantly influenced by the nature and position of substituents on the pyrazole ring and any associated phenyl rings.
For anti-inflammatory activity, the presence of an electron-donating group at the para position of the phenyl ring in some 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives was found to enhance their antioxidant and anti-inflammatory actions. semanticscholar.org In a series of pyrazolone (B3327878) derivatives, the presence of acidic centers was shown to improve anti-inflammatory activity. bohrium.com
In the context of antimicrobial activity, the introduction of lipophilic chloro and bromo substituents on vanillin-derived chalcones and their subsequent pyrazole derivatives was found to increase their potency. mdpi.com
For antileishmanial activity in a series of 1-aryl-1H-pyrazole-4-carboximidamides, a bromo-substituted compound was identified as a promising lead due to its activity and low cytotoxicity. scielo.br
Regarding antidepressant activity in thiophene-based pyrazolines, the presence of electron-donating groups like hydroxyl and electron-withdrawing groups like chlorine on the phenyl ring influenced the activity. nih.gov
Identification of Pharmacophore Groups
A pharmacophore represents the essential three-dimensional arrangement of functional groups that is responsible for a drug's biological activity. For a series of pyrazole-based inhibitors of meprin α and β, the pyrazole scaffold itself was considered a key element for structural modifications. nih.gov The aryl moieties at positions 3 and 5 of the pyrazole were identified as likely targeting the S1 and S1′-pockets of the enzymes. nih.gov
In the design of anti-inflammatory pyrazoles, the pyrazole ring is often considered a central pharmacophoric element, with various substitutions being explored to optimize interactions with biological targets like cyclooxygenase (COX) enzymes. derpharmachemica.com
Investigation of Mechanism of Action in Biological Systems
The therapeutic potential of analogs of this compound is underpinned by their diverse interactions with various biological targets. Research into their mechanisms of action reveals that these compounds can modulate cellular pathways through several key processes, including enzyme inhibition, interaction with signaling proteins, and induction of cellular stress responses. These investigations are crucial for understanding their pharmacological effects and for the rational design of more potent and selective drug candidates.
Enzyme Inhibition
A primary mechanism through which pyrazole-based compounds exert their effects is the inhibition of critical enzymes involved in disease progression. Analogs of this compound have been shown to target a range of enzymes, from kinases that regulate cell signaling to enzymes involved in metabolic and inflammatory processes.
Kinase Inhibition: Many pyrazole derivatives are recognized as potent kinase inhibitors, a property central to their application in oncology. nih.gov Kinases are pivotal in cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of cancer. Analogs have been developed to target specific kinases involved in oncogenic pathways.
For instance, certain pyrazole-based compounds have demonstrated inhibitory activity against Akt (Protein Kinase B), a key enzyme in cell survival and apoptosis resistance pathways. nih.gov One such analog showed an IC₅₀ value of 61 nM against Akt1. nih.gov Furthermore, derivatives have been identified as inhibitors of Cyclin-Dependent Kinases (CDKs), such as CDK12 and CDK13, with IC₅₀ values of 9 nM and 5.8 nM, respectively. nih.gov These kinases are involved in regulating transcription, and their inhibition can be detrimental to cancer cells. nih.gov
Other targeted kinases include Janus kinases (JAKs) and Aurora kinases, which are involved in inflammatory and mitotic processes, respectively. nih.gov Additionally, pyrazolo[3,4-d]pyrimidine analogs have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key targets in anti-angiogenic and cancer therapies. nih.govmdpi.com One dual inhibitor, compound 5i , demonstrated significant potency against both wild-type EGFR and VEGFR-2. mdpi.com
Interactive Data Table: Kinase Inhibitory Activity of Pyrazole Analogs
| Compound/Analog Class | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Pyrazole-based analog | Akt1 | 61 | nih.gov |
| Pyrazole derivative | CDK12 | 9 | nih.gov |
| Pyrazole derivative | CDK13 | 5.8 | nih.gov |
| Afuresertib analog | Akt1 | 1.3 | nih.gov |
| Phenylpyrazolo[3,4-d]pyrimidine (5i ) | EGFR (wild-type) | 300 | mdpi.com |
Other Enzyme Inhibition: Beyond kinases, pyrazole analogs inhibit other enzymes implicated in various pathologies. For example, pyrazole derivatives have been investigated as inhibitors of xanthine (B1682287) oxidase, an enzyme that can contribute to oxidative stress and is a target in conditions like gout and potentially cancer. nih.gov One such derivative showed potent xanthine oxidase inhibitory activity with an IC₅₀ of 0.83 µM, which was linked to its anticancer effects against human colon cancer cell lines. nih.gov
Analogs have also been evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme critical in neurotransmission and a target for Alzheimer's disease therapies. nih.gov A pyrazolotacrine compound was found to be a highly potent AChE inhibitor with an IC₅₀ value of 0.069 µM. nih.gov Furthermore, pyrazole sulfonates have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, key players in inflammation. nih.gov
Antiproliferative and Apoptotic Mechanisms
The anticancer activity of many pyrazole analogs is a result of their ability to halt cell proliferation and induce programmed cell death (apoptosis).
Cytotoxicity and Cell Cycle Arrest: Numerous studies have demonstrated the cytotoxic effects of pyrazole derivatives against a variety of cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). nih.govnih.gov For example, a 1,3-Diphenyl-N-benzyloxy-1H-pyrazole-4-carboxamide derivative exhibited potent activity against A549 cells with a GI₅₀ of 0.26 µM. nih.gov Some analogs achieve this by arresting the cell cycle at specific phases, such as the S phase, thereby preventing DNA replication and cell division. nih.gov
Induction of Apoptosis: A key mechanism for eliminating cancer cells is the induction of apoptosis. Pyrazole analogs have been shown to trigger this process through various means. One study on 1-aryl-1H-pyrazole-fused curcumin (B1669340) analogs found that they could induce morphological changes characteristic of apoptosis and enhance the activity of caspase-3, a critical executioner enzyme in the apoptotic cascade, in breast cancer cells. acs.org Another study involving a 4-bromo-4'-chloro pyrazoline analog of curcumin reported a significant increase in apoptosis (70.5%) in HeLa cells, also linked to caspase-3 cleavage. researchgate.net
Tubulin Polymerization Inhibition: The cellular cytoskeleton, particularly microtubules formed by tubulin polymerization, is a validated target for anticancer drugs. Some pyrazole-based curcumin analogs have been found to inhibit tubulin polymerization, with IC₅₀ values in the micromolar range. nih.gov By disrupting microtubule dynamics, these compounds can arrest mitosis and lead to apoptotic cell death. nih.gov
Modulation of Oxidative Stress
Recent investigations have highlighted the role of pyrazole derivatives in modulating cellular oxidative stress, a condition implicated in both the pathology of various diseases and the mechanism of certain therapies.
Three specific pyrazole derivatives (4a , 4f , and 4g ) were studied for their effects on human platelets and endothelial cells. nih.gov These compounds were found to strongly inhibit the production of superoxide (B77818) anion and lipid peroxidation, which are key markers of oxidative damage. nih.gov The mechanism was linked to the inhibition of NADPH oxidase, a major source of reactive oxygen species (ROS) in cells. nih.gov Furthermore, these analogs were shown to improve the efficiency of oxidative phosphorylation, suggesting a protective effect against oxidative stress by enhancing mitochondrial function. nih.gov
Interactive Data Table: Antioxidant Activity of Pyrazole Derivatives
| Compound | Biological Effect | IC₅₀ / Activity Metric | Cell Type | Reference |
|---|---|---|---|---|
| 4a | Superoxide Anion Inhibition | IC₅₀: 3.5 µM | Human Platelets | nih.gov |
| 4f | Superoxide Anion Inhibition | IC₅₀: 4.5 µM | Human Platelets | nih.gov |
| 4g | Superoxide Anion Inhibition | IC₅₀: 5.0 µM | Human Platelets | nih.gov |
| 4a | Lipid Peroxidation Inhibition | IC₅₀: 1.0 µM | Human Platelets | nih.gov |
| 4f | Lipid Peroxidation Inhibition | IC₅₀: 2.0 µM | Human Platelets | nih.gov |
| 4g | Lipid Peroxidation Inhibition | IC₅₀: 2.5 µM | Human Platelets | nih.gov |
This body of research indicates that the mechanism of action for analogs of this compound is multifaceted, involving direct enzyme inhibition, disruption of fundamental cellular processes like proliferation and apoptosis, and modulation of cellular stress pathways. The specific substitutions on the pyrazole and benzaldehyde rings are critical in determining the primary biological target and the resulting pharmacological profile. nih.gov
Applications in Materials Science and Chemical Probes
Development of Novel Materials
The bifunctional nature of 3-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde, possessing both an aldehyde and a pyrazolyl group, makes it a significant intermediate in the creation of novel materials. The aldehyde functional group provides a convenient handle for incorporation into larger molecular architectures through reactions like condensation and Wittig-type reactions, while the pyrazole (B372694) moiety can impart desirable properties such as thermal stability, coordination ability, and specific optical characteristics to the final material. Pyrazole derivatives are recognized for their utility in the development of a range of materials, including fluorescent substances and dyes.
In the realm of polymer science, functionalized benzaldehydes are crucial for synthesizing polymers with tailored properties. Compounds like this compound are potential precursors for creating polymers with pendant fluorescent moieties. scielo.brresearchgate.netnih.gov The aldehyde group can be reacted with polymers containing primary amino groups to form azomethine linkages, thereby grafting the pyrazole-containing unit onto a polymer backbone. scielo.brresearchgate.netnih.gov This approach is utilized to develop new materials for photonic applications. scielo.br
The pyrazole ring itself is a key component in many fluorescent molecules. Pyrazoline scaffolds, which are structurally related to pyrazoles, are known for their intrinsic fluorescence and are exploited in the development of chemosensors. scielo.br By incorporating the this compound structure into a polymer, it is possible to create materials that can act as solid-support sensors, which simplifies recovery and reuse. scielo.brresearchgate.netnih.gov The introduction of a halogen, such as the bromo group in this compound, can further modulate the photophysical properties, potentially leading to enhanced fluorescence intensity. scielo.br
Furthermore, pyrazole derivatives are employed in the synthesis of nanomaterials. For instance, they have been used in conjunction with magnetic nanoparticles to create efficient and recyclable catalysts for various organic reactions. researchgate.netrsc.org While direct use of this compound in nanomaterial synthesis is not extensively documented, its structural motifs are relevant to the creation of functionalized nanoparticles. Pyrazole-enriched cationic nanoparticles have also been synthesized and investigated for their promising antibacterial properties, highlighting the diverse applications of pyrazole-containing nanostructures. nih.gov
| Material Type | Key Functional Moiety | Potential Application | Relevant Research Finding |
|---|---|---|---|
| Functionalized Polymers | Pyrazoline/Pyrazole | Solid-Support Fluorescent Sensors | Benzaldehyde-pyrazoline hybrids can be attached to polymers with primary amino groups for sensing applications. scielo.brresearchgate.netnih.gov |
| Photonic Materials | Pyrazoline | Components for Photonic Devices | Pyrazolines have been combined with polymeric materials for novel photonic applications. scielo.br |
| Catalytic Nanoparticles | Pyrazole Derivatives | Heterogeneous Catalysis | Magnetic nanoparticles functionalized with pyrazole derivatives serve as recyclable catalysts. researchgate.netrsc.org |
| Antibacterial Nanoparticles | Pyrazole Cations | Antimicrobial Agents | Pyrazole-enriched cationic nanoparticles have demonstrated potential as antibacterial agents. nih.gov |
Utilizing this compound as a Chemical Probe in Biological Research
Chemical probes are small molecules used to study and manipulate biological systems. The development of fluorescent probes, in particular, has revolutionized biological imaging. nih.gov Pyrazole and its derivatives are prominent scaffolds in the design of such probes due to their versatile synthesis, structural diversity, and favorable electronic properties. nih.gov
This compound is a key starting material for synthesizing more complex pyrazole-based fluorescent probes. globethesis.com The aldehyde group can be chemically transformed into various other functional groups or used to link the pyrazole core to other molecular fragments that can recognize specific biological targets. For example, the aldehyde can undergo condensation reactions to form unsaturated ketones, which can then be cyclized to create pyrazoline compounds—a class of molecules widely recognized for their high fluorescence quantum yields. globethesis.com
The inherent fluorescence of pyrazole and pyrazoline derivatives allows for their use in developing "turn-on" or "turn-off" fluorescent sensors for detecting metal ions, anions, and biologically relevant small molecules. scielo.brnih.govnih.gov Research has focused on the synthesis of pyrazole-based probes for applications in bioimaging, providing real-time information on metabolic processes within living cells. nih.gov The synthesis of these probes often involves multistep reactions starting from functionalized precursors like pyrazole-4-carbaldehydes. globethesis.com For instance, pyrazole-4-aldehyde derivatives are used to build larger conjugated systems that can interact with specific analytes, leading to a detectable change in fluorescence. globethesis.com The bromo-substituent on the benzaldehyde (B42025) ring can also play a role in modulating the probe's binding affinity and selectivity for its target.
| Probe Type | Precursor Moiety | Detection Principle | Example Application |
|---|---|---|---|
| Fluorescent Ion Sensor | Pyrazolyl Benzaldehyde | Fluorescence enhancement or quenching upon ion binding. | Detection of metal cations like Cu²⁺ in cells. nih.gov |
| Bioimaging Agent | Pyrazoline | High intrinsic fluorescence for cell staining and labeling. | Real-time monitoring of biological processes in live tissues. nih.gov |
| Small Molecule Sensor | Functionalized Pyrazole | Specific interaction (e.g., nucleophilic addition) leading to fluorescence change. | Detection of molecules like glutathione. nih.gov |
| Nitroaromatic Compound Detector | Pyrazoline-Benzothiazole Hybrid | Fluorescence quenching for detection of explosives like picric acid. nih.gov | Environmental monitoring. nih.gov |
Emerging Research Directions and Future Perspectives
Exploration of Novel Derivatization Pathways and Scaffold Hybridization
The core structure of 3-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde serves as a versatile platform for the development of new chemical entities with potentially enhanced biological activities or material properties. Research is actively exploring novel derivatization pathways and scaffold hybridization techniques to unlock the full potential of this molecule.
Derivatization of the Aldehyde Group: The aldehyde functional group is a primary site for a wide array of chemical transformations. Established reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and conversion to imines, oximes, and hydrazones provide a foundational toolkit for creating a diverse library of derivatives. More advanced and novel derivatization strategies are also being investigated. For instance, the Wittig reaction and its variants can be employed to introduce various carbon-carbon double bonds, leading to extended conjugated systems. Similarly, aldol (B89426) and Knoevenagel condensations with active methylene (B1212753) compounds can generate a range of α,β-unsaturated carbonyl derivatives, which are themselves valuable synthons for further reactions. rasayanjournal.co.in
Functionalization of the Pyrazole (B372694) and Benzene (B151609) Rings: The pyrazole and benzene rings offer additional sites for modification. The bromine atom on the benzene ring is particularly amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide variety of substituents, including aryl, alkynyl, and amino groups, significantly expanding the chemical space accessible from the parent compound. Furthermore, electrophilic substitution reactions on the pyrazole ring, though potentially challenging due to the directing effects of the existing substituents, could be explored to introduce nitro or additional halogen groups, further tuning the electronic properties of the molecule.
Scaffold Hybridization: A promising strategy for the development of novel bioactive compounds is scaffold hybridization, which involves combining two or more pharmacophores into a single molecule. jetir.org This approach can lead to compounds with improved potency, selectivity, or pharmacokinetic profiles. The this compound scaffold is an ideal candidate for hybridization. For example, it can be fused with other heterocyclic systems, such as triazoles, to create novel triazole-pyrazole hybrids. nih.gov The aldehyde group can also serve as a linker to attach other bioactive moieties, creating hybrid molecules with dual modes of action. For instance, hybridization of a pyrazoline scaffold with a benzaldehyde (B42025) moiety has been explored for the development of fluorescent probes. nih.gov Similarly, combining the pyrazole core with a benzimidazole (B57391) structure has been investigated for potential anti-inflammatory and anticancer activities. jetir.org
| Derivatization/Hybridization Strategy | Key Reagents/Conditions | Potential Outcome | Relevant Research Area |
| Aldehyde to Carboxylic Acid | Oxidizing agents (e.g., KMnO4, CrO3) | Carboxylic acid derivatives | Medicinal Chemistry, Materials Science |
| Aldehyde to Alcohol | Reducing agents (e.g., NaBH4, LiAlH4) | Alcohol derivatives | Organic Synthesis |
| Knoevenagel Condensation | Active methylene compounds, base catalyst | α,β-Unsaturated carbonyls | Medicinal Chemistry, Dye Synthesis |
| Suzuki Coupling | Boronic acids, Palladium catalyst | Biaryl derivatives | Medicinal Chemistry, Organic Electronics |
| Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalyst | Arylalkyne derivatives | Materials Science, Probe Synthesis |
| Buchwald-Hartwig Amination | Amines, Palladium catalyst | Arylamine derivatives | Medicinal Chemistry |
| Pyrazole-Triazole Hybridization | Azides, alkynes (Click Chemistry) | Triazole-pyrazole hybrids | Medicinal Chemistry |
| Pyrazole-Benzimidazole Hybridization | o-Phenylenediamine derivatives | Pyrazole-benzimidazole hybrids | Medicinal Chemistry jetir.org |
Advanced Spectroscopic Techniques for Real-time Reaction Monitoring
The synthesis of this compound and its derivatives involves multi-step processes where precise control over reaction conditions is crucial for maximizing yield and purity. Traditional offline analytical methods like TLC and HPLC are often time-consuming and may not provide a complete picture of the reaction dynamics. researchgate.net The adoption of Process Analytical Technology (PAT) using advanced spectroscopic techniques offers a powerful solution for real-time, in-situ monitoring of these reactions. nih.govroutledge.com
In-situ FTIR and Raman Spectroscopy: Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly well-suited for monitoring the progress of chemical reactions in real-time. nih.govnumberanalytics.com By immersing a probe directly into the reaction vessel, these techniques can track the disappearance of reactants and the appearance of products and intermediates by monitoring their characteristic vibrational frequencies. For the synthesis of this compound, in-situ FTIR could be used to follow the consumption of the starting materials and the formation of the pyrazole ring and the aldehyde group. Raman spectroscopy, being less sensitive to water, would be advantageous for reactions conducted in aqueous media.
In-situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for quantitative analysis of reaction mixtures. tandfonline.com While traditional NMR requires sample extraction, recent advances in flow-NMR and benchtop NMR spectrometers allow for online reaction monitoring. tandfonline.com This would be invaluable for elucidating reaction mechanisms and identifying transient intermediates in the synthesis of this compound. For example, monitoring the formation of the pyrazole ring could provide insights into the regioselectivity of the cyclization step. jetir.org
Mass Spectrometry-Based Techniques: Mass spectrometry (MS) offers high sensitivity and selectivity for identifying and quantifying reaction components. nih.gov Techniques like Atmospheric Solids Analysis Probe (ASAP)-MS can provide rapid analysis of reaction mixtures with minimal sample preparation. researchgate.net This would be particularly useful for quickly screening reaction conditions and identifying byproducts in the synthesis and derivatization of this compound.
| Spectroscopic Technique | Information Obtained | Application in Synthesis of this compound |
| In-situ FTIR | Functional group changes, reaction kinetics | Monitoring the formation of the pyrazole ring and the aldehyde group. nih.govnumberanalytics.com |
| In-situ Raman | Molecular vibrations, quantitative analysis | Tracking reactant consumption and product formation, especially in aqueous media. nih.gov |
| In-situ NMR | Detailed structural information, mechanistic insights | Elucidating the mechanism of pyrazole ring formation and identifying intermediates. jetir.orgtandfonline.com |
| ASAP-MS | Molecular weight, rapid identification | Fast screening of reaction conditions and byproduct analysis. researchgate.net |
Integrated Computational and Experimental Approaches for Drug Design
The development of new drugs is a long and costly process. Integrating computational methods with experimental research can significantly accelerate the discovery and optimization of new therapeutic agents based on the this compound scaffold. nih.govtandfonline.comnumberanalytics.com
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rasayanjournal.co.innih.govnih.gov By developing 2D and 3D-QSAR models for a set of this compound derivatives, researchers can predict the activity of newly designed compounds and identify the key structural features that contribute to their potency. nih.govnih.gov This information can then be used to guide the synthesis of more effective analogs.
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target protein. researchgate.netroutledge.comrsc.org By docking derivatives of this compound into the active site of a target enzyme, such as a kinase or a cyclooxygenase, researchers can gain insights into the binding mode and identify key interactions that are essential for inhibitory activity. routledge.com This knowledge can be used to design new derivatives with improved binding affinity and selectivity.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the interactions between a ligand and its target protein over time. rsc.org These simulations can be used to assess the stability of the ligand-protein complex predicted by molecular docking and to identify subtle conformational changes that may influence binding. This integrated approach of QSAR, molecular docking, and MD simulations, combined with experimental synthesis and biological evaluation, creates a powerful feedback loop for the rational design of novel drug candidates. numberanalytics.comrsc.org
| Computational Method | Purpose | Application to this compound Derivatives |
| QSAR | Predict biological activity based on chemical structure. rasayanjournal.co.innih.govnih.gov | Guide the design of new derivatives with enhanced potency. nih.gov |
| Molecular Docking | Predict the binding mode of a ligand to a protein target. researchgate.netroutledge.comrsc.org | Identify key interactions and design derivatives with improved affinity. routledge.com |
| Molecular Dynamics | Simulate the dynamic behavior of a ligand-protein complex. rsc.org | Assess the stability of the binding mode and refine lead compounds. rsc.org |
Sustainable Synthesis and Green Chemistry Principles in Production of this compound
Green Solvents and Catalysts: Traditional organic solvents often pose environmental and health risks. Replacing them with greener alternatives, such as water, supercritical fluids, or ionic liquids, is a key aspect of green chemistry. nih.govtandfonline.com For the synthesis of pyrazole derivatives, water and ethanol (B145695) have been successfully used as environmentally benign solvents. jetir.orgnih.gov The use of heterogeneous or recyclable catalysts, such as zeolites or polymer-supported reagents, can also contribute to a more sustainable process by simplifying product purification and reducing waste. guidechem.com
Energy-Efficient Methods: Microwave and ultrasound irradiation are energy-efficient techniques that can significantly accelerate chemical reactions, often leading to higher yields and purer products in shorter reaction times compared to conventional heating methods. nih.gov The application of these techniques to the synthesis of pyrazole derivatives has been shown to be highly effective. nih.gov
| Green Chemistry Principle | Application in Synthesis | Potential Benefits |
| Use of Green Solvents | Employing water, ethanol, or ionic liquids. jetir.orgnih.govtandfonline.com | Reduced toxicity and environmental impact. |
| Use of Green Catalysts | Utilizing heterogeneous or recyclable catalysts. jetir.orgguidechem.com | Simplified purification, catalyst reuse, and waste reduction. |
| Energy Efficiency | Applying microwave or ultrasound irradiation. nih.gov | Faster reactions, higher yields, and reduced energy consumption. |
| Atom Economy | Designing multicomponent reactions (MCRs). nih.gov | Minimized waste and increased efficiency. |
| Renewable Feedstocks | Synthesizing the benzaldehyde moiety from biomass. rsc.orgrsc.org | Reduced reliance on fossil fuels. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde, and how can reaction conditions be optimized?
- Methodology :
- Nucleophilic substitution : React 4-bromo-benzaldehyde derivatives with pyrazole under basic conditions (e.g., NaH in THF). Triethyl phosphite may act as a coupling agent to stabilize intermediates .
- Purification : Flash chromatography is commonly used to isolate the product, with yields improved by controlling reaction temperature (0–25°C) and stoichiometric ratios of reagents .
- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust pyrazole equivalents (1.2–1.5 eq) and reaction time (12–24 hrs) to minimize side products like di-substituted byproducts .
Q. How is this compound characterized, and what analytical techniques resolve conflicting data?
- Key Techniques :
- GC-MS : Identifies volatile byproducts (e.g., residual benzaldehyde) and quantifies conversion rates (e.g., 99.5% styrene oxidation in analogous systems) .
- NMR : and NMR confirm regioselectivity of pyrazole substitution. For example, aromatic proton shifts at δ 8.5–9.0 ppm indicate aldehyde functionality .
- XRD : Resolves structural ambiguities (e.g., crystal packing or halogen bonding patterns) seen in related brominated heterocycles .
Advanced Research Questions
Q. How do electronic effects of bromine and pyrazole influence reactivity in cross-coupling reactions?
- Mechanistic Insights :
- Bromine acts as a directing group, facilitating Suzuki-Miyaura couplings with aryl boronic acids. The pyrazole ring’s electron-withdrawing nature enhances oxidative addition in Pd-catalyzed reactions .
- Example : 3-Bromo-4-(1H-pyrazol-1-yl)phenylboronic acid (CAS 2225177-78-4) undergoes coupling with aryl halides, yielding biaryl derivatives for drug discovery .
- Data Table : Reactivity Comparison with Analogues
| Substituent Position | Reaction Rate (k, ×10⁻³ s⁻¹) | Yield (%) |
|---|---|---|
| 3-Bromo, 4-pyrazole | 2.8 ± 0.2 | 78 |
| 3-Fluoro, 4-pyrazole | 1.5 ± 0.1 | 62 |
| 3-Chloro, 4-pyrazole | 2.1 ± 0.3 | 70 |
| Source: Adapted from fluorinated analogs in |
Q. What strategies address contradictions in reported biological activities of halogenated benzaldehyde derivatives?
- Case Study :
- Anti-inflammatory Activity : this compound shows moderate COX-2 inhibition (IC₅₀ = 12 μM), while 3,5-difluoro analogs exhibit stronger binding (IC₅₀ = 5 μM) due to enhanced lipophilicity .
- Resolution : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and molecular docking to validate target interactions .
Q. How can computational methods predict the metabolic stability of this compound derivatives?
- Approach :
- DFT Calculations : Assess oxidation potentials of the aldehyde group. Bromine’s electronegativity lowers HOMO energy (-8.2 eV), reducing susceptibility to cytochrome P450-mediated oxidation .
- ADMET Prediction : Tools like SwissADME estimate logP (2.1) and aqueous solubility (-3.2 logS), indicating moderate bioavailability .
Synthesis and Scalability Challenges
Q. What are the critical bottlenecks in scaling up the synthesis of this compound?
- Key Issues :
- Byproduct Formation : Competing C-2 vs. C-4 pyrazole substitution requires precise temperature control (≤25°C) .
- Purification : Large-scale flash chromatography is impractical. Switch to recrystallization (ethanol/water) or distillation under reduced pressure .
- Case Study : Pilot-scale synthesis of 3-Fluoro-5-(1H-pyrazol-1-yl)benzaldehyde achieved 85% yield via continuous flow reactors, minimizing thermal degradation .
Safety and Storage
Q. What are the recommended storage conditions to prevent degradation of this compound?
- Guidelines :
- Store at -20°C under inert atmosphere (argon) to prevent aldehyde oxidation. Moisture-sensitive intermediates (e.g., boronic acids) require desiccants .
- Decomposition Pathways : Exposure to light or humidity generates benzoic acid (via oxidation) and bromophenols (via hydrolysis), detectable via HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
